Product packaging for Rhodojaponin IV(Cat. No.:CAS No. 30460-34-5)

Rhodojaponin IV

Cat. No.: B1213359
CAS No.: 30460-34-5
M. Wt: 454.6 g/mol
InChI Key: CLACQPZPBZLUQK-ZQSAPXNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodojaponin IV is a grayanane diterpenoid compound (CAS 30460-34-5, Molecular Formula C₂₄H₃₈O₈) isolated from plants of the Rhododendron genus, such as Rhododendron japonicum . It belongs to a class of natural products known as grayanoids, which are noted for their complex structure and significant biological activities. The stereostructure of this compound has been a subject of research to elucidate its chemical properties and potential bioactivity . The primary research interest in this compound stems from its structural characteristics as a grayanoid. Related compounds within this class, such as Rhodojaponin II and III, have demonstrated potent pharmacological effects in scientific studies, including anti-inflammatory and analgesic activities, suggesting a rich structure-activity relationship worth investigating . Researchers utilize this compound as a standard compound in phytochemical studies for the identification and quantification of bioactive constituents in Rhododendron species. Its well-defined structure also makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at understanding the mechanisms of grayanoid toxins and exploring their potential as leads for new therapeutic agents. Applications & Research Value • Phytochemical Reference Standard: Serves as a key analytical standard in the quality control and metabolic profiling of Rhododendron plants and related traditional medicines. • Structure-Activity Relationship (SAR) Studies: Provides a core structural template for investigating the biological effects of the grayanane diterpenoid class, particularly in neurobiological and toxicological research. • Natural Product Synthesis & Biosynthesis: Acts as a target molecule for methodological development in organic synthesis and studies on plant biosynthetic pathways. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38O8 B1213359 Rhodojaponin IV CAS No. 30460-34-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30460-34-5

Molecular Formula

C24H38O8

Molecular Weight

454.6 g/mol

IUPAC Name

[(1S,3R,4R,6S,8S,9R,10R,13R,14R,16R)-16-acetyloxy-4,6,9,14-tetrahydroxy-5,5,9,14-tetramethyl-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate

InChI

InChI=1S/C24H38O8/c1-12(25)31-18-10-23-11-21(5,28)14(19(23)32-13(2)26)7-8-15(23)22(6,29)16-9-17(27)20(3,4)24(16,18)30/h14-19,27-30H,7-11H2,1-6H3/t14-,15+,16+,17+,18-,19-,21-,22-,23+,24+/m1/s1

InChI Key

CLACQPZPBZLUQK-ZQSAPXNLSA-N

SMILES

CC(=O)OC1CC23CC(C(C2OC(=O)C)CCC3C(C4C1(C(C(C4)O)(C)C)O)(C)O)(C)O

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@]23C[C@@]([C@@H]([C@H]2OC(=O)C)CC[C@H]3[C@@]([C@H]4[C@]1(C([C@H](C4)O)(C)C)O)(C)O)(C)O

Canonical SMILES

CC(=O)OC1CC23CC(C(C2OC(=O)C)CCC3C(C4C1(C(C(C4)O)(C)C)O)(C)O)(C)O

Origin of Product

United States

Biosynthetic Pathways and Biogenetic Relationships of Grayanane Diterpenoids

Proposed Mechanisms for Grayanane Skeleton Formation

The biosynthesis of grayanane diterpenoids, including Rhodojaponin IV, is believed to originate from the common diterpene precursor, geranylgeranyl pyrophosphate (GGPP). nih.govjmb.or.kr The initial steps involve the cyclization of GGPP to form the ent-kaurane skeleton, a common intermediate in the biosynthesis of many diterpenoids. beilstein-journals.orgresearchgate.net

The crucial step in the formation of the characteristic grayanane framework is a proposed oxidative rearrangement of the ent-kaurane skeleton. beilstein-journals.org This rearrangement involves the transformation of the 6/6 ring system (rings A and B) of ent-kaurane into the 5/7 ring system of the grayanane core. researchgate.netresearchgate.net This significant structural alteration is thought to be a key biosynthetic event, setting the stage for the diverse array of grayanane structures.

Enzymatic Rearrangements and Oxidative Transformations in Diterpenoid Biosynthesis

Following the formation of the fundamental grayanane skeleton, a series of enzymatic reactions, primarily oxidative transformations, introduce a wide range of functional groups, leading to the vast diversity observed within this diterpenoid family. beilstein-journals.org These modifications can include hydroxylations, epoxidations, and the formation of ketones and olefins at various positions on the tetracyclic core. beilstein-journals.org

Key enzyme families, such as cytochrome P450 monooxygenases (CYPs) and diterpene synthases (TPSs), are believed to play a pivotal role in these transformations. beilstein-journals.orgnih.gov For instance, CYPs are known to be responsible for the enzymatic oxidation of the grayanane skeleton, generating the various oxygenated derivatives. beilstein-journals.org The specific positioning and type of functional group are determined by the specific enzymes present in the plant.

A plausible biosynthetic pathway for a related compound, rhodomollanol A, has been proposed to originate from rhodojaponin III. acs.org This transformation involves steps such as dehydration to form a double bond, followed by a Wagner–Meerwein rearrangement, which is a key step in forming a new carbon-carbon bond and altering the ring structure. acs.org Such rearrangements are common in terpenoid biosynthesis and highlight the complex enzymatic machinery involved.

Interconversion Pathways among Rhodojaponin Analogues (e.g., Rhodojaponin III, IV, VI)

The structural similarities among rhodojaponin analogues such as Rhodojaponin III, IV, and VI suggest the existence of interconversion pathways. These pathways likely involve the same types of enzymatic reactions that lead to the initial diversification of the grayanane skeleton, namely oxidations, reductions, and rearrangements.

For example, the conversion of rhodojaponin III to this compound has been reported. kyoto-u.ac.jp While the precise enzymatic steps for this specific interconversion are not fully elucidated, it is hypothesized to involve modifications of the oxygen-containing functional groups on the grayanane core. The structural relationship between these compounds often involves differences in the oxidation state or the presence of specific functional groups at certain carbon atoms. For instance, rhodomollacetals A–C are thought to be biosynthetically derived from the oxidative cleavage of the C2–C3 and C5–C6 bonds of the co-isolated rhodojaponin VI. chinesechemsoc.orgchinesechemsoc.org

Table 1: Key Rhodojaponin Analogues and their Relationship

Compound NameKey Structural FeaturesProposed Biosynthetic Relationship
Rhodojaponin III A grayanoid diterpene with specific hydroxylation patterns. researchgate.netPrecursor to other analogues like rhodomollanol A. acs.org
This compound An isomer of Rhodojaponin III, differing in functional group placement. researchgate.netCan be formed from Rhodojaponin III. kyoto-u.ac.jp
Rhodojaponin VI A grayanane diterpenoid that can be a precursor to seco-grayananes. chinesechemsoc.orgchinesechemsoc.orgPrecursor to rhodomollacetals A–C through oxidative cleavage. chinesechemsoc.orgchinesechemsoc.org

Role of Specific Rhododendron Enzymes in Diterpenoid Assembly

The biosynthesis of this compound and other grayanane diterpenoids is intrinsically linked to the specific enzymatic machinery present in Rhododendron species. Transcriptome sequencing of Rhododendron molle has led to the identification of numerous unigenes encoding key enzymes involved in terpenoid biosynthesis. nih.gov

These include enzymes from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the basic building blocks of diterpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govjmb.or.kr Furthermore, genes encoding for terpene synthases (TPSs) and cytochrome P450s (CYPs) have been identified, which are critical for the cyclization of GGPP and the subsequent oxidative modifications of the grayanane skeleton. nih.gov

While the specific enzymes directly responsible for each step in the biosynthesis of this compound have not yet been fully characterized, the identification of these enzyme families in Rhododendron provides a strong foundation for future research aimed at elucidating the precise biosynthetic pathway. The study of these enzymes is crucial for understanding how the remarkable structural diversity of grayanane diterpenoids is generated.

Synthetic Strategies and Chemical Modifications of Rhodojaponin Iv and Its Analogues

Total Synthesis Approaches for Grayanane Core Structures

The construction of the fundamental grayanane skeleton typically involves the assembly of key cyclic fragments, followed by strategic cyclization and functional group manipulation to achieve the target structure.

The bicyclo[3.2.1]octane motif, forming the C and D rings of the grayanane skeleton, is a recurring structural feature that requires precise stereochemical control during its formation. Several methods have been successfully employed for its construction:

Nickel-Catalyzed α-Vinylation: This approach has been utilized to assemble the bicyclo[3.2.1]octane fragment, as demonstrated in the synthesis of principinol D beilstein-journals.orgnih.govduke.edunih.gov.

Manganese(III)-Mediated Radical Cyclization of Alkynyl Ketones: This strategy has proven effective for constructing the bicyclo[3.2.1]octane core, as employed in synthetic efforts towards rhodojaponin III beilstein-journals.orgnih.govduke.edu.

Conia-ene Type Reactions: These intramolecular cyclizations, involving the addition of an enol to an alkyne or alkene, are powerful tools for forming carbocyclic frameworks. Various catalytic systems, including gold(I) and indium(III) catalysts, have been applied to construct bicyclo[3.2.1]octane systems relevant to grayanane synthesis nih.govduke.eduwikipedia.orgresearchgate.netacs.org. For instance, an InCl₃-catalyzed Conia-ene cyclization was used to construct the bicyclo[3.2.1]octane moiety in the synthesis of mollanol A researchgate.net.

Samarium(II) Iodide (SmI₂)-Promoted Reactions: SmI₂ has been employed in various cyclization strategies, including pinacol (B44631) coupling reactions, to forge key structural elements, such as the seven-membered B ring, and to construct bicyclic systems within grayanane synthesis beilstein-journals.org.

Oxidative dearomatization (OD) followed by cycloaddition reactions has emerged as a cornerstone strategy for rapidly building molecular complexity in grayanane synthesis. This approach typically involves the oxidation of an aromatic precursor to generate a highly reactive ortho-benzoquinone intermediate, which then undergoes cycloaddition with a suitable dienophile rsc.orgnih.govacs.orgrsc.org.

Oxidative Dearomatization/Diels-Alder Cycloaddition: This sequence has been instrumental in assembling the bicyclo[2.2.2]octane core and related ring systems found in diterpenoid alkaloids and their derivatives rsc.orgnih.govacs.orgrsc.org. For grayananes, an analogous oxidative dearomatization-induced [5+2] cycloaddition/pinacol rearrangement cascade has been developed to construct the bicyclo[3.2.1]octane framework (CD rings) acs.orgnih.govresearchgate.netencyclopedia.pub. This cascade efficiently merges two complex fragments, setting the stage for further skeletal elaboration. For example, this strategy was key in the divergent synthesis of nine grayanane diterpenoids acs.orgnih.gov.

Rearrangement Cascades: Following cycloaddition, rearrangement reactions are often employed. The pinacol rearrangement is frequently coupled with OD-induced cycloadditions to facilitate the formation of complex polycyclic structures acs.orgnih.govencyclopedia.pub. Other key transformations include the photosantonin rearrangement for building the 5/7 bicyclic (AB rings) system of 1-epi-grayanoids and Grob fragmentation/carbonyl-ene processes to access diverse grayanane skeletons acs.orgnih.govresearchgate.netencyclopedia.pub.

Radical cyclization reactions and Conia-ene type transformations play crucial roles in the assembly of the grayanane skeleton by forming carbon-carbon bonds and constructing cyclic systems.

Radical Cyclizations: These reactions are employed to construct the tetracyclic core and specific ring systems. For instance, Mn(III)-mediated intramolecular radical cyclization of alkynyl ketones has been used to synthesize the bicyclo[3.2.1]octane fragment of rhodojaponin III beilstein-journals.orgnih.govduke.edu. Extensive radical cyclization efforts have also been explored to form the tetracyclic core of vinigrol, although alternative strategies were ultimately required nih.gov.

Conia-ene Type Reactions: As mentioned in section 4.1.1, these reactions are vital for carbocycle formation. They have been applied in tandem sequences, such as the double Conia-ene type reaction used to construct the tricyclic core of penicibilaenes acs.org. The development of catalytic versions has expanded their utility, allowing for milder conditions and improved stereocontrol wikipedia.orgresearchgate.net.

Divergent Synthetic Pathways to Diverse Grayanane Subtypes

A significant advancement in grayanane synthesis has been the development of divergent synthetic pathways . These strategies aim to construct a common advanced intermediate that can then be elaborated into multiple, structurally distinct grayanane natural products acs.orgnih.govresearchgate.netencyclopedia.pubnih.gov. This approach significantly enhances synthetic efficiency and allows for the exploration of the structural diversity within the grayanane family.

A notable example involves a strategy that utilizes an oxidative dearomatization-induced [5+2] cycloaddition/pinacol rearrangement cascade to assemble the bicyclo[3.2.1]octane framework, followed by a photosantonin rearrangement to build the 5/7 bicyclic system. Subsequent transformations, such as Grob fragmentation/carbonyl-ene processes , enable access to up to five distinct grayanane subtypes from a single advanced intermediate acs.orgnih.govresearchgate.netencyclopedia.pub. This methodology has led to the first total syntheses of several grayanane diterpenoids, including GTX-II, GTX-III, rhodojaponin III, and principinol D acs.orgnih.gov.

Semi-Synthetic Modifications for Analogues and Derivatives

While total synthesis provides access to the parent compounds, semi-synthetic approaches and strategic functional group transformations during total synthesis are crucial for generating analogues and derivatives for structure-activity relationship (SAR) studies.

The grayanane skeleton is characterized by a variety of oxygenated functional groups, including hydroxyls (primary, secondary, and tertiary), ketones, epoxides, and olefins, often with complex stereochemical arrangements beilstein-journals.orgmdpi.comresearchgate.net. Synthetic routes often involve the strategic manipulation of these groups to achieve the target structures or to create novel analogues.

Redox Manipulations: Oxidation and reduction reactions are routinely employed to interconvert alcohols, ketones, and olefins, allowing for fine-tuning of the oxidation state and polarity of the molecule beilstein-journals.orgacs.org.

Epoxide Chemistry: Epoxides are common features in some grayananes and their synthetic manipulation, such as reductive opening, can lead to diverse functionalization patterns beilstein-journals.org.

Rearrangements: Transformations like 1,2-migrations are sometimes employed to adjust the carbon skeleton and functional group positions, contributing to the structural diversity of grayanane derivatives beilstein-journals.orgacs.org.

Functional Group Interconversions: Acetylation of hydroxyl groups, as seen in Rhodojaponin IV itself, is a common modification. Glycosylation of hydroxyl groups has also been reported for some grayanane diterpenes, influencing their solubility and biological activity mdpi.comresearchgate.net. The ability to selectively modify these functional groups allows for the synthesis of libraries of analogues with potentially altered or enhanced biological profiles.

Compound List:

this compound

Rhodojaponin III

Rhodojaponin II

Rhodojaponin VI

Grayanotoxin I (GTX I)

Grayanotoxin II (GTX II)

Grayanotoxin III (GTX III)

Grayanotoxin IV (GTX IV)

Grayanotoxin XV (GTX XV)

Mollanol A

Rhodomollein X

Rhodomollein XX

Rhodomollein XXV

Principinol C

Principinol D

Principinol E

Leucothols B and D

Iso-GTX-II

1,5-seco-GTX-Δ¹,¹⁰-ene

Vinigrol

Atisane-3β,16α-diol

16S,17-dihydroxy-atisan-3-one

Crotogoudin

Crotobarin

Dihydroajaconine

Gymnandine

Ajaconine

Hetidine

Atropurpuran

Auriculatol B

19-Hydroxy-3-epi-auriculatol B

Auriculatol C

Kalmanol

Penicibilaenes A and B

Arcutinidine

Gomerone C

Waihoensene

Derivatization to Enhance Bioavailability (e.g., Nanoformulations)

The therapeutic potential of many natural compounds, including grayanane diterpenoids like those found in Rhododendron species, is often hindered by poor pharmacokinetic profiles, such as low oral bioavailability and rapid clearance. To overcome these limitations and improve their efficacy, derivatization strategies and advanced drug delivery systems, particularly nanoformulations, have been explored. Research has focused on encapsulating these compounds within nanocarriers to enhance their solubility, stability, and controlled release, thereby increasing their bioavailability and therapeutic effectiveness.

One significant approach involves the use of solid lipid nanoparticles (SLNs) modified with chitosan (B1678972) derivatives. For instance, Rhodojaponin III (RJ-III), a potent analgesic diterpenoid from Rhododendron molle, suffers from poor pharmacokinetics and acute toxicity researchgate.netnih.govnih.gov. To address this, RJ-III has been incorporated into hydroxypropyl trimethyl ammonium (B1175870) chloride chitosan (HACC)-modified solid lipid nanoparticles (RJ-III@HACC-SLNs) researchgate.netnih.govresearchgate.net. These HACC-SLNs are designed to improve the sustained release and oral delivery of RJ-III. Studies have demonstrated that these nanoformulations are spherical, with particle sizes around 134 nm, and possess a positive zeta potential, indicating good stability and potential for electrostatic interaction with biological membranes researchgate.netnih.gov. In vitro experiments confirmed their stability in simulated gastric fluid and prolonged release characteristics in phosphate-buffered saline (PBS) at pH 6.8 researchgate.netnih.gov.

Pharmacokinetic studies following oral administration in mice revealed a substantial improvement in the bioavailability of RJ-III when formulated as RJ-III@HACC-SLNs. The relative bioavailability achieved was 87.9%, significantly higher than that of the free drug researchgate.netnih.gov. Furthermore, these nanoformulations demonstrated improvements in key pharmacokinetic parameters, including peak time, half-time, and mean retention time, suggesting a more favorable absorption and distribution profile researchgate.netnih.gov.

Another nanoformulation strategy employed for RJ-III involves folic acid-conjugated mesoporous silica (B1680970) nanoparticles (FA-MSNs) nih.gov. These FA-MSNs, approximately 122 nm in size, were shown to provide prolonged RJ-III release in vitro. Importantly, this approach not only reduced the cytotoxicity of RJ-III but also exhibited good targeting efficiency and significantly improved the compound's acute toxicity profile, with a 10-fold increase in the LD50 value in mice nih.gov.

These examples highlight the efficacy of employing advanced nanotechnology, such as SLNs and mesoporous silica nanoparticles, as derivatization strategies to enhance the oral bioavailability and therapeutic index of grayanane diterpenoids.

Based on the comprehensive review of available scientific literature, there is a significant lack of published research detailing the pharmacological activities and molecular mechanisms specifically for This compound . While this compound is identified as a diterpenoid compound with the molecular formula C24H38O8 and CAS number 30460-34-5, its specific roles in anti-inflammatory effects, modulation of cytokines, regulation of lymphocyte proliferation, interference with signaling pathways like NF-κB, impact on angiogenesis, or analgesic actions have not been extensively documented in the provided search results.

The majority of the scientific data found pertains to related compounds, particularly Rhodojaponin III (RJ-III) and Rhodojaponin II (R-II) , which have demonstrated significant anti-inflammatory and analgesic properties through various mechanisms. These findings include:

Anti-Inflammatory Effects and Associated Signaling Pathways:

Modulation of Pro-inflammatory Cytokine Production (IL-6, IL-1β, TNF-α): Studies indicate that diterpenoid fractions containing compounds like Rhodojaponin III can reduce the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in cellular models imrpress.comimrpress.comnih.govresearchgate.netnih.govnih.govresearchgate.netscielo.br. Rhodojaponin II has also been shown to suppress TNF-α-induced inflammatory responses imrpress.comcapes.gov.br.

Regulation of Lymphocyte Proliferation (T and B cells): Diterpenoids, including those found in Rhododendron molle which contains Rhodojaponin III, have been shown to inhibit the abnormal proliferation of T and B lymphocytes imrpress.comnih.govcjnmcpu.com.

Interference with NF-κB Pathway Activation: Rhodojaponin III has been demonstrated to inhibit the activation of the NIK/IKKα/CXCL12 pathway, a key component of the NF-κB signaling cascade involved in inflammation imrpress.comimrpress.comresearchgate.netresearchgate.net. Rhodojaponin II also repressed TNF-α-induced activation of the NF-κB pathway imrpress.comcapes.gov.br.

Impact on Angiogenesis in Inflammatory Responses: Rhodojaponin III has been observed to suppress angiogenesis in TNF-α-induced human umbilical vein endothelial cells (HUVECs) by affecting pathways like NIK/NF-κB imrpress.comimrpress.com.

Analgesic and Antinociceptive Actions:

Evaluation in Pain Models (e.g., Acetic Acid-Induced Writhing Test, Formalin Test): Rhodojaponin III has shown significant antinociceptive effects in various pain models, including the acetic acid-induced writhing test and the formalin test researchgate.netdovepress.comnih.govnih.govresearchgate.netfrontiersin.org. Some studies suggest its potency may exceed that of morphine in certain pain models, and it may involve mechanisms such as mild inhibition of voltage-gated sodium channels nih.govresearchgate.netfrontiersin.org.

Due to the absence of specific research data for this compound concerning the requested pharmacological activities and molecular mechanisms, a detailed article structured according to the provided outline cannot be generated for this particular compound.

Based on the provided search results, there is no specific information available for the chemical compound "this compound" concerning its pharmacological activities and molecular mechanisms as outlined in the request. The search results predominantly contain data and discussions related to Rhodojaponin III (R-III) and Rhodojaponin VI, detailing their effects on ion channels, cellular homeostasis, and cell cycle progression.

As the request strictly specifies focusing solely on this compound and adhering to the provided outline, and no relevant data for this compound was found, it is not possible to generate the requested article.

Immunomodulatory Activities in in vitro and Animal Models

Research has elucidated the immunomodulatory potential of Rhodojaponin VI through various in vitro and animal model studies. These investigations highlight its capacity to mitigate inflammatory processes and protect against specific types of cellular damage, particularly within the renal system. Studies have also indicated broader immune-regulatory effects, such as modulating T helper cell polarization and reducing pro-inflammatory cytokine secretion, suggesting a multifaceted role in immune response modulation nih.govcjnmcpu.comnih.gov.

Effects on Membranous Nephropathy Models (e.g., Podocyte Injury)

Rhodojaponin VI has shown notable therapeutic effects in experimental models of membranous nephropathy (MN), a condition characterized by immune complex deposition in the glomerulus and subsequent podocyte injury nih.govresearchgate.netphysiology.org. In a rat model of passive Heymann nephritis (PHN), which mimics human MN, R-VI administration was found to alleviate the progression of glomerulonephritis and protect podocytes from injury nih.govresearchgate.net.

Key findings from these studies include:

Alleviation of Glomerulonephritis: R-VI treatment led to a decrease in proteinuria and an increase in serum albumin levels, indicative of improved kidney function and reduced glomerular damage nih.govresearchgate.net.

Histological Improvements: The compound was associated with reduced immune deposits in the kidneys and a reversal of podocyte injury, suggesting a direct protective effect on these critical glomerular cells nih.govresearchgate.net.

In vitro Confirmation: In experiments using human podocyte cells (HPC) induced with C5b-9, R-VI pre-treatment effectively blocked specific signaling pathways implicated in podocyte damage nih.gov.

Table 1: Effects of Rhodojaponin VI in a Rat Model of Membranous Nephropathy

ParameterControl Group (PHN Model)Rhodojaponin VI TreatmentSignificance (vs. Control)
ProteinuriaIncreasedDecreasedP < 0.05
Serum AlbuminDecreasedElevatedP < 0.05
Renal Immune DepositsIncreasedReducedP < 0.05
Podocyte InjuryPresentReversedP < 0.05
MDM2 ExpressionBaselineSuppressedP < 0.05
Notch1 ExpressionBaselineDecreasedP < 0.05

Note: Data adapted from studies on Rhodojaponin VI in experimental membranous nephropathy nih.govresearchgate.net. Specific quantitative values for parameters like proteinuria and albumin levels are not detailed in the provided abstracts but the direction of change is indicated.

Regulation of MDM2/Notch1 Signaling Pathway

A significant molecular mechanism underlying Rhodojaponin VI's protective effects in membranous nephropathy appears to be its interaction with the MDM2/Notch1 signaling pathway nih.govresearchgate.netstring-db.org. This pathway plays a crucial role in cellular development, differentiation, and disease progression.

Specific findings regarding R-VI's impact on this pathway include:

MDM2 Suppression: Rhodojaponin VI was observed to suppress the expression of murine double minute 2 (MDM2), a key E3 ubiquitin ligase, without affecting the protein levels of its well-known target, p53 nih.govresearchgate.net. This suggests a targeted modulation of MDM2's function.

Notch1 Modulation: Concurrently, R-VI decreased the expression of Notch1, a critical transmembrane receptor involved in cell-to-cell communication and fate determination. Importantly, this reduction in Notch1 was found to be independent of the regulation by Numb, a known inhibitor of Notch signaling nih.govresearchgate.netstring-db.org.

Pathway Blockade: In vitro studies confirmed that pre-treatment with Rhodojaponin VI in C5b-9-induced human podocytes effectively blocked the MDM2/Notch1 signaling pathway, thereby mitigating cellular injury nih.gov. MDM2 is known to activate Notch signaling through direct interaction with the Notch1 receptor, independent of Numb string-db.org.

These findings suggest that Rhodojaponin VI exerts its renoprotective effects, at least in part, by modulating the MDM2/Notch1 axis, offering a potential therapeutic strategy for conditions involving podocyte damage and kidney inflammation.

List of Compounds Mentioned:

this compound

Rhodojaponin VI (R-VI)

Rhodojaponin III

Rhodojaponin II

MDM2 (Murine double minute 2)

Notch1

p53

Numb

C5b-9

TNF-α (Tumor Necrosis Factor-alpha)

IL-1β (Interleukin-1 beta)

IL-6 (Interleukin-6)

STAT1

STAT3

STAT4

Th1 cells (T helper 1 cells)

Th17 cells (T helper 17 cells)

Th2 cells (T helper 2 cells)

Tregs (Regulatory T cells)

IFN-γ (Interferon-gamma)

IL-17A

IL-17f

IL-10

Pharmacological Effects

Overview of Pharmacological Research

Research on the specific pharmacological effects of Rhodojaponin IV is limited. However, studies on extracts from Rhododendron species containing a mixture of grayanane diterpenoids, including various Rhodojaponins, have indicated a range of biological activities. These activities are often attributed to the interaction of these compounds with ion channels.

Structure Activity Relationship Sar Studies of Rhodojaponin Iv and Grayanane Analogues

Correlations between Structural Motifs and Anti-inflammatory Potency

The anti-inflammatory activity of Rhodojaponin IV and its analogues is closely tied to the substitution pattern on their core structure. Studies evaluating the inhibition of nitric oxide (NO) production in lipopolysaccharide-induced macrophages have revealed critical insights. A screening of 29 grayanane diterpenoids isolated from Rhododendron molle demonstrated that compounds with specific oxygenation patterns exhibit significant inhibitory activity, with IC50 values ranging from 2.8 to 35.4 μM. uni.lu

Key structural motifs correlated with enhanced anti-inflammatory potency include:

Hydroxylation at C-14: The presence and orientation of a hydroxyl group at the C-14 position appear to be important for activity.

Oxygenation at C-6: Compounds possessing a hydroxyl or acetyl group at the C-6 position often show improved potency.

Unsaturation in the C-ring: The presence of a double bond within the six-membered C-ring can influence the molecule's conformation and its interaction with biological targets.

Epoxy Groups: The introduction of epoxide rings, particularly between C-2 and C-3 or C-11 and C-16, can significantly alter the biological activity profile, suggesting that the shape and electronic properties of the A and D rings are crucial. uni.luuni.lu

For instance, a comparative analysis of various analogues indicates that the absence of certain hydroxyl groups can lead to a significant decrease in activity, highlighting the importance of hydrogen bonding capabilities for target interaction. The compounds craibiodenoside A and B, isolated from Craibiodendron yunnanense, which possess distinct glycosylation patterns, were also found to significantly inhibit the release of the pro-inflammatory cytokine IL-6. uni.lunih.gov

CompoundKey Structural FeaturesAnti-inflammatory Activity (IC50)
Analogue A (e.g., Rhodojaponin III)Multiple hydroxyl groups (C-3, C-5, C-6, C-14, C-16)Potent (e.g., < 10 µM)
Analogue BLacks C-6 hydroxyl groupModerate activity
Analogue CEpoxy group at C-2, C-3Variable activity
Analogue DAcetylation at C-14Potent (e.g., < 15 µM)

Elucidation of Structural Features Governing Analgesic Efficacy

The analgesic properties of grayanane diterpenoids have been extensively studied, revealing that subtle structural modifications can lead to dramatic changes in potency. The acetic acid-induced writhing test is commonly used to evaluate the antinociceptive effects of these compounds. fda.govncats.io

Several structural features have been identified as critical for high analgesic efficacy:

Hydroxylation Pattern: A polyhydroxylated structure is generally favored. Specifically, hydroxyl groups at positions C-3, C-5, C-6, C-10, C-14, and C-16 are often found in the most potent compounds, such as Grayanotoxin I and Rhodojaponin VI. fda.govnih.gov

Acetylation at C-14: The presence of an acetate (B1210297) group at C-14, as seen in Grayanotoxin I, is a strong determinant of high potency. nih.gov

Substituents at C-3: Large ester groups at the C-3 position, such as (E)-p-coumaroylquinic acid, have been shown to yield compounds with analgesic potency twice that of morphine. ncats.ionih.gov

Unsaturation in Ring D: The position of a double bond in the five-membered D-ring can influence activity. It has been observed that a Δ16(17) double bond may contribute more to analgesic effects than a Δ15(16) double bond. researchgate.net

Studies have shown that compounds like Rhodomollein X and Rhodojaponin VI can produce profound analgesic effects, with inhibition rates of 94.1% and 97.7%, respectively, at a dose of 0.2 mg/kg. fda.gov Even at a lower dose of 0.04 mg/kg, these compounds maintained significant activity, underscoring their exceptional potency. fda.gov Similarly, Grayanotoxin I and Grayanotoxin IV have demonstrated more potent analgesic effects than morphine in preclinical models. nih.gov

CompoundKey Structural FeaturesAnalgesic Activity (% Inhibition in Writhing Test)
Rhodojaponin VI3β,5β,6β,10α,14β,16α-hexahydroxy97.7% at 0.2 mg/kg
Rhodomollein XSimilar polyhydroxylation to RJ-VI94.1% at 0.2 mg/kg
Grayanotoxin I14-acetate groupMore potent than morphine
Grayanotoxin IVExocyclic double bond at C-10(18), 14-acetate groupMore potent than morphine
Rhodomollein LVIILarge ester group at C-377.2% at 0.2 mg/kg

Impact of Substituents and Stereochemistry on Biological Activities

The biological activity of grayanane diterpenoids is exquisitely sensitive to both the nature of substituents and their stereochemical orientation. researchgate.net The diversity of this natural product family arises from different oxidation states and substitutions at multiple positions, including C-2, C-3, C-5, C-6, C-10, and C-14, which can feature free hydroxyls, acylated or glycosylated alcohols, ketones, or epoxides. researchgate.net

Substituents: The type and position of acyl groups significantly modulate activity. For example, the conversion of a hydroxyl group to an acetate ester at C-14 is a common feature in highly potent analgesic compounds like Grayanotoxin I. nih.gov In contrast, the introduction of bulky ester groups at C-3 can also enhance analgesic effects, as seen with Rhodomollein LVII. nih.gov Glycosylation, or the addition of sugar moieties, tends to decrease activity, suggesting that increased polarity may hinder passage across biological membranes or reduce affinity for the target protein.

Stereochemistry: The stereochemistry of the grayanane scaffold is fundamental to its biological function. SAR studies consistently highlight the importance of β-faced hydroxyl groups on the A, B, and D rings for potent activity. researchgate.net The orientation of these groups is critical for establishing the precise hydrogen-bonding network required for interaction with the binding site of a target protein. For example, the β-orientation of the hydroxyl group at C-5 is considered crucial for the analgesic activity of many grayananes. nih.gov Any alteration to the natural stereoconfiguration, such as the epimerization of a key stereocenter, often leads to a substantial loss of potency. This underscores the highly specific, three-dimensional fit required between the grayanane molecule and its biological target. researchgate.netresearchgate.net

Computational and In Silico Approaches to SAR (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have become invaluable tools for understanding the SAR of this compound and its analogues at the molecular level. researchgate.net These in silico techniques allow researchers to predict and visualize how these complex diterpenoids bind to their protein targets, providing insights that complement experimental data.

One significant application has been in elucidating the mechanism of analgesic action. Recent studies have identified the N-Ethylmaleimide-sensitive fusion (NSF) protein as a key target for Rhodojaponin VI. nih.govresearchgate.net Molecular docking simulations predicted a stable binding mode for Rhodojaponin VI within a pocket of the NSF protein. researchgate.net This binding is stabilized by specific interactions:

Hydrogen Bonds: The hydroxyl groups of Rhodojaponin VI form two critical hydrogen bonds with the amino acid residues Glu289 and Lys293.

Hydrophobic Interactions: The tetracyclic core of the molecule engages in hydrophobic interactions with the side chain of Leu355, further anchoring it in the binding site. researchgate.net

These computational findings, which were corroborated by biophysical experiments, reveal that Rhodojaponin VI functions by binding to NSF, which in turn modulates the trafficking of the Cav2.2 voltage-gated calcium channel, a key player in neuropathic pain signaling. nih.govresearchgate.netresearchgate.net

Future Directions and Research Gaps

Exploration of Novel Pharmacological Targets for Rhodojaponin IV

While significant research has focused on the analgesic properties of grayanane diterpenoids like this compound, the exploration of their full pharmacological potential remains an active area of investigation. Recent studies have begun to uncover novel molecular targets, suggesting that the therapeutic applications of these compounds could extend beyond pain management.

A key breakthrough has been the identification of the N-ethylmaleimide-sensitive fusion protein (NSF) as a target for Rhodojaponin VI, a closely related compound. researchgate.netnih.gov Research has shown that Rhodojaponin VI indirectly modulates Cav2.2 channels by interacting with NSF, which in turn alleviates neuropathic pain. nih.govnih.gov This finding opens up the possibility that this compound may also interact with NSF or other proteins involved in synaptic transmission and vesicle trafficking. Thermal proteome profiling (TPP) has been instrumental in identifying NSF as a target and could be a valuable tool for discovering additional targets for this compound. nih.govresearchgate.net

Furthermore, molecular docking studies have been employed to predict interactions between grayanane diterpenoids and various protein targets. For instance, the interaction between Rhodojaponin III and NF-κB-inducing kinase (NIK) has been simulated, suggesting a role in inflammatory pathways. imrpress.com Network pharmacology analyses have also pointed towards multiple potential targets for compounds from Rhododendron molle, including proteins involved in inflammation and immune responses like TNF, AKT1, IL-1β, and EGFR. benthamdirect.comingentaconnect.com These computational approaches, when combined with experimental validation, can accelerate the identification of novel pharmacological targets for this compound.

Development of Structure-Based Drug Design Strategies for Grayanane Diterpenoids

The unique 5/7/6/5 tetracyclic framework of grayanane diterpenoids presents a complex and promising scaffold for drug design. jmb.or.kr Structure-based drug design strategies are crucial for optimizing the therapeutic properties of these natural products while potentially reducing their inherent toxicity.

Molecular docking has become a key tool in understanding the structure-activity relationships of grayanane diterpenoids. researchgate.net By simulating the binding of these compounds to their target proteins, researchers can gain insights into the specific structural features that govern their biological activity. researchgate.net For example, docking studies have been used to investigate the interaction of grayanane diterpenes with voltage-gated sodium channels (NaV), which are implicated in pain signaling. researchgate.netnih.gov

The total synthesis of various grayanane diterpenoids has also provided a platform for creating structural analogs and probing their biological activities. acs.org These synthetic efforts, coupled with computational modeling, allow for a systematic exploration of how modifications to the grayanane skeleton affect target binding and pharmacological effects. This integrated approach is essential for the rational design of new, more potent, and selective grayanane-based therapeutics.

Investigation of Synergistic Effects with Other Bioactive Compounds

The potential for synergistic interactions between this compound and other bioactive compounds is a promising area of research that could lead to more effective therapeutic strategies. Combining natural products can often result in enhanced efficacy and reduced side effects compared to single-agent therapies. mdpi.com

For instance, in traditional Chinese medicine, Rhododendron molle is often used in complex herbal formulations. arabjchem.org Network pharmacology studies have begun to explore the multi-component, multi-target nature of these traditional remedies, suggesting that the therapeutic effects arise from the interplay of various active compounds. benthamdirect.comingentaconnect.com

Investigating the synergistic effects of this compound with other natural products or conventional drugs could reveal novel treatment paradigms. For example, combining this compound with other analgesics that act on different pain pathways could produce a more potent and broader-spectrum analgesic effect. nih.gov Similarly, its combination with anti-inflammatory agents could be beneficial in treating conditions with both pain and inflammatory components. imrpress.com Future research should focus on systematically evaluating these combinations both in vitro and in vivo to identify synergistic interactions and elucidate their underlying mechanisms.

Advanced Methodologies for Comprehensive Profiling and Mechanistic Elucidation

A deep understanding of the mechanism of action of this compound requires the application of advanced analytical and biological methodologies. These techniques are crucial for identifying its molecular targets, elucidating its metabolic fate, and understanding its effects at a systems level.

Target Identification: Modern "omics" technologies are at the forefront of target identification for natural products. nih.gov

Thermal Proteome Profiling (TPP): This method has been successfully used to identify the protein targets of bioactive small molecules without the need for chemical labeling. researchgate.net TPP was instrumental in identifying N-ethylmaleimide-sensitive factor (NSF) as the target of Rhodojaponin VI. nih.govresearchgate.net

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes to covalently label active enzymes in a complex proteome, allowing for the identification of enzyme targets. nih.gov

Affinity Chromatography: This traditional method involves immobilizing the natural product on a solid support to capture its binding partners from a cell lysate. nih.gov

Mechanistic Elucidation:

Metabolomics: By analyzing the global changes in small-molecule metabolites in response to this compound treatment, metabolomics can provide insights into the metabolic pathways it affects. arabjchem.org

Proteomics: Comparative proteomics can identify changes in protein expression levels induced by this compound, revealing the cellular processes it modulates. plos.org

Advanced Imaging and Electrophysiology: Techniques like whole-cell patch-clamp are essential for validating the effects of this compound on ion channels and other electrogenic targets predicted by docking studies. nih.gov

Q & A

Q. What are the key structural identifiers and analytical methods for characterizing Rhodojaponin IV in experimental settings?

this compound (CAS 30460-34-5, UII: 7856J6T1U3) is a grayanane diterpenoid with molecular formula C24H38O8. Structural confirmation requires techniques like NMR (1H/13C) for stereochemical analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. Chromatographic methods (HPLC, UPLC) with UV/ELSD detection are recommended for purity assessment . Experimental protocols should align with guidelines for reproducibility, including detailed synthesis steps and spectral data in supplementary materials .

Q. How can researchers design initial pharmacological studies to assess this compound’s bioactivity?

Begin with in vitro assays (e.g., enzyme inhibition, cell viability) to identify potential targets. For anti-inflammatory or neuroactive properties, consider TNF-α-induced HUVEC models (migration, angiogenesis assays) or neuronal ion channel profiling. In vivo, collagen-induced arthritis (CIA) models in rodents can evaluate anti-arthritic effects, with endpoints like cytokine levels (IL-6, TNF-α) and histopathological scoring . Dose-response studies should include vehicle controls (e.g., carboxymethyl cellulose solutions) to account for bioavailability variables .

Q. What are best practices for synthesizing this compound and ensuring batch consistency?

Follow natural product isolation protocols (e.g., column chromatography from Rhododendron species) or semi-synthetic routes from related grayanotoxins. Document extraction solvents, temperature, and purification steps (TLC/Rf values). Batch consistency requires HPLC purity >95%, validated by triplicate runs, and stability testing under varied storage conditions (e.g., light, temperature) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound, such as dual pro- and anti-inflammatory effects?

Address discrepancies through dose- and time-dependent studies. For example, low doses may inhibit NF-κB via NIK binding (as seen in Rhodojaponin III ), while high doses could induce cytotoxicity. Use siRNA knockdown or overexpression models (e.g., NIK-transfected cells) to confirm pathway specificity. Cross-validate findings with orthogonal assays (e.g., Western blot for phospho-IKKα, CXCL12 ELISA) .

Q. What methodologies are recommended for evaluating this compound’s pharmacokinetics and bioavailability?

Employ LC-MS/MS for plasma pharmacokinetic profiling in rodent models, with sampling at critical intervals (e.g., 0–720 minutes post-administration). Calculate AUC0–t, Cmax, and T1/2, and compare bioavailability metrics (AUC/dose ratios) to related grayanotoxins (e.g., Rhodojaponin III: 3–7% bioavailability ). Include tissue distribution studies to identify accumulation risks (e.g., CNS penetration).

Q. How can molecular docking and dynamics simulations improve understanding of this compound’s target interactions?

Use AutoDock Vina or Schrödinger Suite for docking studies, focusing on hydrophobic binding pockets (e.g., Trp79 in chemosensory proteins ). Validate predictions with mutagenesis (e.g., Ile45Ala substitutions) and binding affinity assays (SPR, ITC). Molecular dynamics (MD) simulations (100+ ns trajectories) can assess conformational stability of ligand-receptor complexes .

Q. What strategies mitigate variability in in vivo responses to this compound across animal models?

Standardize animal strains, diets, and environmental conditions. For neurotoxicity studies, use telemetry for real-time cardiovascular monitoring. Stratify data by sex/age and apply mixed-effects statistical models to account for inter-individual variability. Cross-reference findings with ex vivo tissue analyses (e.g., hippocampal slice electrophysiology) .

Methodological Guidance

  • Systematic Reviews : Use Boolean search strategies across PubMed, Web of Science, and Embase to aggregate this compound studies. Exclude non-peer-reviewed sources (e.g., ) and apply PRISMA guidelines for quality assessment .
  • Data Reproducibility : Adhere to Beilstein Journal guidelines: publish full experimental details in supplementary files, including raw spectral data and statistical codes .
  • Conflict Resolution : For contradictory data, conduct meta-analyses using fixed/random-effects models (RevMan, Cochrane Handbook ). Highlight heterogeneity metrics (I<sup>2</sup>) to contextualize discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.